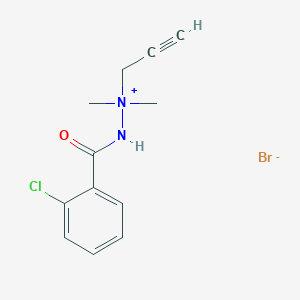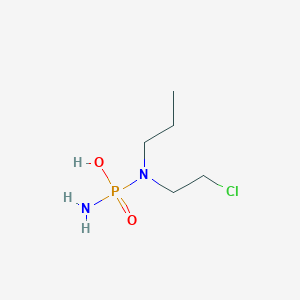![molecular formula C13H19NO B15167804 Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) CAS No. 514168-46-8](/img/structure/B15167804.png)
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrene precursors or imines with carbene precursors . For the specific compound , the synthetic route may involve the use of chiral catalysts to ensure the correct stereochemistry. Common reagents include transition-metal catalysts and various oxidizing agents to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines often relies on the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods are scalable and provide a reliable means of producing aziridine derivatives on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine derivatives undergo a variety of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles attack the strained aziridine ring, leading to ring opening and the formation of various products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Including peroxides and other oxygen donors, are used to oxidize aziridines to aziridinium ions.
Major Products
The major products formed from these reactions include a wide range of nitrogen-containing compounds, such as amines, amides, and imines . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
Aziridine derivatives, including the compound , have numerous applications in scientific research:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various bioactive molecules, including antibiotics and anticancer agents.
Materials Science: Aziridines are employed in the production of polymers and coatings, where their reactivity is harnessed to create cross-linked networks with enhanced mechanical properties.
Biological Research: Aziridines are investigated for their potential as enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of aziridine derivatives often involves the formation of highly reactive intermediates, such as aziridinium ions . These intermediates can interact with various molecular targets, including DNA and proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the aziridine derivative and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in similar applications as aziridines.
Uniqueness
The compound Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI) is unique due to its specific stereochemistry and the presence of functional groups that can participate in a variety of chemical reactions
Propriétés
Numéro CAS |
514168-46-8 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(2S)-2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]aziridine |
InChI |
InChI=1S/C13H19NO/c1-3-12-9-14(12)13(10-15-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-,14?/m0/s1 |
Clé InChI |
RYVJPLDAEFFOTE-RFHHWMCGSA-N |
SMILES isomérique |
CC[C@H]1CN1[C@@H](COC)C2=CC=CC=C2 |
SMILES canonique |
CCC1CN1C(COC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)



![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)




